Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Similar compounds have been reported to target g protein-coupled receptors (gpcrs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and are targeted by about one third of prescription drugs .
Mode of Action
The specific interaction of This compound Related compounds have been known to inhibit g protein-mediated signaling .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds that target gpcrs often affect a plethora of intracellular multistep signaling events .
Pharmacokinetics
The pharmacokinetic properties of This compound include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties may impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Compounds that inhibit g protein-mediated signaling can lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the imidazo-pyridine ring system.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo-pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted imidazo-pyridine derivatives with new functional groups.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents on the imidazo-pyridine ring.
Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKESZMMHHOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CN=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441004 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-91-8 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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